molecular formula C4H4N2O3 B1310398 Cyano-hydroxyimino-acetic acid methyl ester CAS No. 61295-92-9

Cyano-hydroxyimino-acetic acid methyl ester

Cat. No.: B1310398
CAS No.: 61295-92-9
M. Wt: 128.09 g/mol
InChI Key: ZTUBRMAHOKWHCL-UTCJRWHESA-N
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Description

Cyano-hydroxyimino-acetic acid methyl ester (CHAMA) is a methyl ester derivative of cyano-hydroxyimino-acetic acid. Structurally, it features a cyano group (–CN), a hydroxyimino group (–NOH), and a methyl ester (–COOCH₃) attached to a central carbon backbone. By analogy, CHAMA likely shares similar reactivity patterns, particularly in peptide synthesis, where Oxyma is widely used as a coupling reagent due to its efficiency and reduced risk of explosion compared to traditional reagents like HOBt .

Key Properties (Inferred):

  • Molecular formula: C₄H₅N₂O₃ (derived by replacing ethyl with methyl in Oxyma’s formula, C₅H₆N₂O₃).
  • Molecular weight: ~128.09 g/mol (vs. 142.11 g/mol for Oxyma).
  • Functional groups: Cyano, hydroxyimino, and methyl ester groups enable dual reactivity (nucleophilic and electrophilic) in organic synthesis.

Properties

CAS No.

61295-92-9

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

methyl (2Z)-2-cyano-2-hydroxyiminoacetate

InChI

InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3-

InChI Key

ZTUBRMAHOKWHCL-UTCJRWHESA-N

SMILES

COC(=O)C(=NO)C#N

Isomeric SMILES

COC(=O)/C(=N\O)/C#N

Canonical SMILES

COC(=O)C(=NO)C#N

Other CAS No.

61295-92-9

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Cyano-hydroxyimino-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or nitriles, while reduction can produce amines .

Comparison with Similar Compounds

Ethyl Cyano(hydroxyimino)acetate (Oxyma)

Structural Relationship : CHAMA differs from Oxyma only in the ester group (methyl vs. ethyl).
Key Differences :

  • Reactivity : Shorter alkyl chains may accelerate reaction rates due to reduced steric hindrance.
  • Applications : Oxyma is a gold-standard coupling agent in peptide synthesis ; CHAMA’s performance in this role remains underexplored but could offer advantages in specific solvent systems.

Data Table 1: CHAMA vs. Oxyma

Property CHAMA (Inferred) Oxyma (Ethyl Ester)
Molecular Formula C₄H₅N₂O₃ C₅H₆N₂O₃
Molecular Weight 128.09 g/mol 142.11 g/mol
CAS Number Not listed in evidence 3849-21-6
Primary Use Potential peptide coupling reagent Peptide synthesis, coupling reagent

Methyl Cyanoacetate

Structural Relationship: Lacks the hydroxyimino group (–NOH) present in CHAMA. Key Differences:

  • Reactivity: The absence of the hydroxyimino group limits its role in oxime-mediated reactions. Methyl cyanoacetate (CAS 105-34-0) is primarily used in the synthesis of pharmaceuticals and dyes .
  • Safety: Classified as hazardous (irritant) , whereas CHAMA’s hydroxyimino group may alter toxicity profiles.

Data Table 2: CHAMA vs. Methyl Cyanoacetate

Property CHAMA Methyl Cyanoacetate
Functional Groups –CN, –NOH, –COOCH₃ –CN, –COOCH₃
Molecular Formula C₄H₅N₂O₃ C₄H₅NO₂
Molecular Weight 128.09 g/mol 99.09 g/mol
Applications Peptide synthesis (potential) Dye intermediates, pharmaceuticals

Fatty Acid Methyl Esters (FAMEs)

Structural Relationship: FAMEs (e.g., palmitic acid methyl ester, CAS 112-39-0) share the methyl ester group but lack cyano/hydroxyimino moieties . Key Differences:

  • Function : FAMEs are biomarkers in metabolomics , whereas CHAMA is a synthetic intermediate.
  • Physical Properties: FAMEs are hydrophobic (e.g., methyl hexadecanoate, logP ~7.2 ), while CHAMA’s polar groups likely reduce hydrophobicity.

Data Table 3: CHAMA vs. Representative FAMEs

Property CHAMA Methyl Hexadecanoate
Backbone Short-chain, polar Long-chain, aliphatic
logP (Predicted) ~0.5 (estimated) 7.2
Applications Organic synthesis Biomarkers, biofuels

Biological Activity

Cyano-hydroxyimino-acetic acid methyl ester (CHAME) is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its biological activities have been explored in various contexts, particularly regarding its interactions with enzymes, cellular signaling pathways, and potential therapeutic applications. This article compiles detailed findings on the biological activity of CHAME, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which include a cyano group and a hydroxyimino group. This structure contributes to its reactivity and biological activity. The compound is typically synthesized through the reaction of cyanoacetic acid methyl ester with hydroxylamine, resulting in a stable solid that is soluble in organic solvents such as dichloromethane and dimethylformamide.

Enzymatic Interactions

CHAME exhibits a remarkable ability to interact with various enzymes, particularly those involved in ester hydrolysis. It can be hydrolyzed to produce cyanoacetic acid and methanol, influencing enzymatic activity significantly.

  • Inhibition of Kinases : Studies have shown that CHAME can inhibit specific kinases, which are crucial for cell signaling pathways. This inhibition can lead to altered cellular responses and has implications for cancer therapy .

Cellular Effects

The compound influences multiple cellular processes:

  • Cell Signaling Modulation : By modulating enzyme activities, CHAME affects signaling pathways that regulate cell growth and differentiation.
  • Toxicity Profiles : At low doses, CHAME demonstrates minimal toxicity while effectively modulating enzyme activity. However, higher concentrations may lead to cytotoxic effects in certain cell lines.

Pharmacokinetics

CHAME is stable at room temperature but can degrade when exposed to light and moisture. Its transport within biological systems is mediated by specific transporters that facilitate its distribution across cellular membranes.

Medicinal Chemistry

CHAME has been investigated for its potential applications in drug development:

  • Peptide Synthesis : It serves as an additive in peptide synthesis, enhancing coupling efficiency and suppressing racemization . This property makes it valuable in producing high-purity peptides for therapeutic use.
  • Proteomics : In proteomics research, CHAME is utilized to study protein interactions and functions, contributing to our understanding of disease mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl cyanohydroxyiminoacetateOxime of ethyl cyanoacetateUsed as an additive in peptide synthesis
2-Cyano-2-(hydroxyimino)dithioacetic acidSulfur-containing derivativeSimilar coordination properties
Cyanoacetamide derivativesPrecursor for heterocyclic synthesisImportant for organic synthesis

CHAME is unique compared to similar compounds due to its high coupling efficiency in peptide synthesis and its ability to suppress racemization effectively .

Case Studies

  • Peptide Synthesis Efficiency : A study demonstrated that using CHAME as an additive with dicyclohexylcarbodiimide (DCC) significantly improved the yield of dipeptides while maintaining high diastereomeric purity (over 99%) compared to traditional methods .
  • Enzyme Inhibition Studies : Research indicated that CHAME could inhibit specific protein kinases involved in cancer cell proliferation, suggesting potential applications in targeted cancer therapies .
  • Cytotoxicity Assessment : In vitro studies showed that at concentrations above 100 µM, CHAME exhibited cytotoxic effects on various cancer cell lines, indicating a dose-dependent response that warrants further investigation into its therapeutic index.

Q & A

Q. What are the established synthetic routes for methyl cyanoacetate, and how do reaction conditions influence yield and purity?

Methyl cyanoacetate is synthesized via two primary methods:

  • Esterification: Reaction of cyanoacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Dehydrochlorination: Methyl acetate reacts with cyanogen chloride (ClCN) to eliminate HCl . Methodological considerations:
  • Monitor reaction progress via FTIR (disappearance of -COOH or ClCN peaks) and GC-MS for purity.
  • Acid-catalyzed esterification requires temperature control (60–80°C) to avoid side reactions like decarboxylation.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing methyl cyanoacetate?

  • Mass spectrometry (MS): Electron ionization (EI) at 70 eV generates a base peak at m/z 99 (molecular ion) and fragments at m/z 58 (CH₂COOCH₃⁺) .
  • NMR: ¹H NMR shows signals at δ 3.8 (s, COOCH₃), δ 3.3 (s, CH₂CN), and δ 2.5 (s, CN) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) resolves impurities like unreacted cyanoacetic acid .

Q. What safety protocols are critical when handling methyl cyanoacetate in laboratory settings?

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • First aid: For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .
  • Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize methyl cyanoacetate synthesis?

  • Variables: Temperature, catalyst concentration, and molar ratio (methanol:cyanoacetic acid).
  • Response surface methodology (RSM): A 2³ factorial design identifies interactions between variables. For example, excess methanol improves esterification yield but complicates purification .
  • Example: Central composite design (CCD) reduces experiments by 40% while maximizing yield (>85%) .

Q. How to resolve discrepancies in thermochemical data (e.g., ΔfH°gas) between computational models and experimental measurements?

  • Cross-validation: Compare NIST-reported gas-phase enthalpy (ΔfH°gas = -320 kJ/mol) with DFT calculations (B3LYP/6-311+G(d,p)).
  • Error sources: Discrepancies often arise from neglecting solvent effects or anharmonic vibrational corrections. Calorimetry (e.g., bomb calorimeter) validates computational results .

Q. What computational approaches model methyl cyanoacetate’s reactivity in nucleophilic acyl substitution?

  • Density Functional Theory (DFT): Simulate transition states (e.g., tetrahedral intermediate formation) using Gaussian16 with solvation models (PCM for methanol) .
  • Molecular dynamics (MD): Predict solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics .

Q. How do solvent polarity and proticity influence methyl cyanoacetate’s stability and reaction pathways?

  • Experimental design: Conduct hydrolysis kinetics in varied solvents (water, DMSO, ethanol).
  • Findings: In protic solvents, the ester undergoes rapid hydrolysis (t₁/₂ = 2 h at pH 7), while aprotic solvents stabilize it for >24 h .
  • Mechanistic insight: Polar solvents stabilize zwitterionic intermediates, accelerating degradation .

Q. What kinetic and spectroscopic methods elucidate methyl cyanoacetate’s role in heterocyclic synthesis (e.g., thiophenes)?

  • Kinetic monitoring: Use UV-Vis spectroscopy to track cyclocondensation with sulfur reagents (λ = 300 nm for thiophene formation) .
  • In-situ IR: Detect intermediates like enolate anions during Knoevenagel reactions .

Q. How to assess methyl cyanoacetate’s thermal stability under varying pH and temperature conditions?

  • TGA/DSC: Thermal gravimetric analysis reveals decomposition onset at 150°C.
  • pH studies: Under acidic conditions (pH < 3), hydrolysis dominates; alkaline conditions (pH > 10) favor decarboxylation .

Q. What role does methyl cyanoacetate play in synthesizing bioactive molecules (e.g., cefotetan, fluopyram)?

  • Key intermediate: It provides the cyanoacetate moiety for β-lactam antibiotics (e.g., cefotetan) via Michael addition .
  • Methodology: Optimize coupling reactions using Pd catalysts and ligand screening (e.g., BINAP for enantioselectivity) .

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